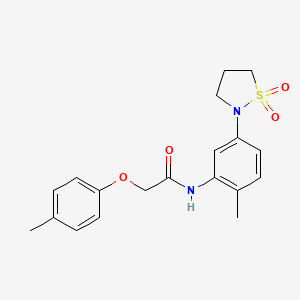

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide

描述

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide is a sulfur-containing heterocyclic compound characterized by a central acetamide backbone. The molecule features:

- A substituted phenyl ring: At position 5 of the phenyl group, a 1,1-dioxidoisothiazolidin-2-yl moiety (a sulfone-containing five-membered ring) is attached, while position 2 is substituted with a methyl group.

- A p-tolyloxy group: The acetamide nitrogen is linked to a phenoxy group with a para-methyl substituent.

This compound’s structural uniqueness lies in the combination of the sulfone-modified isothiazolidine ring and the para-methylphenoxy group, which may influence its electronic, steric, and pharmacokinetic properties.

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-4-8-17(9-5-14)25-13-19(22)20-18-12-16(7-6-15(18)2)21-10-3-11-26(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZWIICWUCOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidin moiety, a methylphenyl substituent, and a p-tolyloxy acetamide group. These structural characteristics suggest potential applications in medicinal chemistry, particularly in oncology due to their influence on cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S₂ |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 941899-44-1 |

The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. This mechanism positions the compound as a candidate for cancer therapeutics.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory activity against CDK2. For instance, studies have shown that compounds with similar dioxidoisothiazolidin structures can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC₅₀ Values : The IC₅₀ values for cell proliferation inhibition ranged from 10 µM to 20 µM across different studies.

In Vivo Studies

In vivo studies have indicated that this compound may also exhibit anti-tumor activity. Animal models treated with the compound showed:

- Tumor Size Reduction : Significant decrease in tumor size compared to control groups.

- Survival Rates : Enhanced survival rates in treated groups.

Case Studies

-

Case Study 1: CDK Inhibition

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit CDK2 effectively, leading to G1 phase arrest and apoptosis in MCF-7 cells.

- Findings : The compound exhibited an IC₅₀ of approximately 12 µM against CDK2.

-

Case Study 2: Anti-Cancer Activity

- In a preclinical trial involving A549 lung cancer cells, treatment with the compound resulted in a 50% reduction in tumor growth over four weeks.

- Results : Histological analysis revealed increased apoptotic cells in treated tumors compared to controls.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Key findings include:

- Synthesis Pathways : The compound can be synthesized using various methods involving amide coupling reactions.

- Biological Evaluation : Further studies are ongoing to evaluate its efficacy against other kinases and potential side effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related acetamide derivatives:

Key Structural and Functional Differences

Heterocyclic Core :

- The target compound and BAI share the 1,1-dioxidoisothiazolidine group, which is absent in thiadiazole () or thiazolidinedione () derivatives. The sulfone group enhances electrophilicity and metabolic stability compared to thioether analogs .

- Thiazole () and oxadiazole () derivatives prioritize nitrogen/sulfur-rich cores for hydrogen bonding and antimicrobial activity .

Substituent Effects :

- The p-tolyloxy group in the target compound introduces lipophilicity (logP ~2), similar to the biphenyl group in BAI (logP ~3.5). Both substituents may enhance membrane permeability.

- Electron-withdrawing groups (e.g., nitro in ’s Compound 3d) reduce logP but improve polar interactions, critical for hypoglycemic activity .

Antimicrobial Activity: Thiazole-pyrazole hybrids () exhibit broad-spectrum activity due to dual heterocyclic motifs . Metabolic Targets: Thiazolidinedione derivatives () are known PPAR-γ agonists, highlighting the role of the dioxo-thiazolidine core in metabolic regulation .

常见问题

Basic Research Questions

Q. What are standard synthetic protocols for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide?

- Methodology : The synthesis typically involves coupling chloroacetylated intermediates with functionalized aromatic precursors under reflux conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, with reaction progress monitored via TLC. Recrystallization from ethanol or acetic acid is used for purification .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- IR spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and sulfonamide (S=O, ~1130–1300 cm⁻¹) groups.

- ¹H NMR : Key signals include aromatic protons (δ 6.9–7.5 ppm), methyl groups (δ 2.1–3.8 ppm), and acetamide NH (δ ~9.8 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .

Q. How is the hypoglycemic activity of this compound evaluated in preclinical models?

- Methodology : Administer the compound to diabetic Wistar albino mice at graded doses (e.g., 50–200 mg/kg). Monitor blood glucose levels at 0, 2, 4, and 6 hours post-administration. Compare results with metformin controls. Toxicity studies include histopathological analysis of liver/kidney tissues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Solvent variation : Test polar aprotic solvents (e.g., acetonitrile vs. DMF) to enhance solubility.

- Catalyst screening : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics.

- Temperature gradients : Reflux at 80–100°C vs. room-temperature stirring, balancing reaction rate and byproduct formation .

Q. What strategies resolve contradictions in elemental analysis data (e.g., nitrogen content discrepancies)?

- Methodology :

- Repeat analysis : Ensure consistent sample drying to eliminate moisture interference.

- Alternative techniques : Use HPLC with evaporative light scattering detection (ELSD) for purity assessment.

- Combustion analysis : Cross-validate with CHNS elemental analyzers to verify stoichiometry .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent variation : Replace the p-tolyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties.

- Isosteric replacement : Substitute the isothiazolidinyl ring with oxadiazole or thiadiazole scaffolds.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to PPAR-γ for hypoglycemic activity .

Q. What mechanistic studies elucidate the compound’s antioxidant or anti-inflammatory effects?

- Methodology :

- ROS scavenging assays : Measure inhibition of DPPH or superoxide radicals.

- Enzyme inhibition : Test COX-1/2 activity via fluorometric kits.

- Western blotting : Quantify NF-κB or Nrf2 pathway modulation in treated cell lines .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodology :

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Cell viability assays : Compare MTT, resazurin, and ATP-lite results to rule out assay-specific artifacts.

- Genomic profiling : Perform RNA-seq to identify cell-line-specific resistance mechanisms .

Q. What analytical workflows validate compound stability under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.

- LC-MS/MS : Monitor degradation products over 24 hours.

- Plasma stability : Incubate with rat plasma (37°C) and quantify parent compound via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。